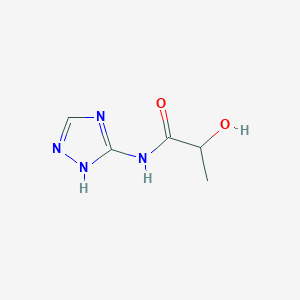

2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

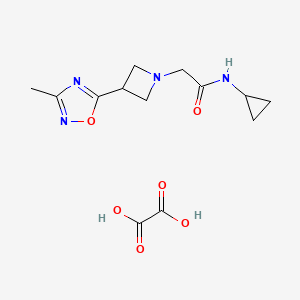

“2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide” is a synthetic compound . It is a white crystalline solid with a melting point of 105°C and an average particle diameter of 3.5 nm . This compound is used as a precursor to produce the peroxide 2,2’-dihydroxybenzophenone, which can be used in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “this compound”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” was established based on spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid with a melting point of 105°C and an average particle diameter of 3.5 nm . The compound is thermally stable .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides has demonstrated moderate to good antimicrobial potential against various bacterial and fungal strains. These compounds, generated from a click reaction between terminal alkyne and 2-azido-N-substituted propanamide, show promise in the development of new antimicrobial agents (Kaushik & Luxmi, 2017).

Microwave-assisted Synthesis

A study on microwave-assisted synthesis presents a novel approach to generating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, leveraging 1,2,4-triazole as a privileged scaffold in medicinal and agricultural chemistry. This research provides a rapid and efficient method for creating structurally diverse compounds for further pharmacological evaluation (Tan, Lim, & Dolzhenko, 2017).

Antioxidant and Anticancer Activity

The investigation into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bears structural similarities to the triazole-propanamide framework, has demonstrated significant antioxidant and anticancer activities. These findings underscore the potential of such derivatives in therapeutic applications, particularly in combating oxidative stress and cancer (Tumosienė et al., 2020).

Synthesis of Cyclopropene Analogues

Research into cyclopropene analogues of ceramide, including compounds related to the triazole-propanamide motif, highlights the synthesis and evaluation of these analogues as inhibitors of dihydroceramide desaturase. Such studies are crucial for understanding the biochemical pathways involved in ceramide metabolism and developing new therapeutic strategies for diseases related to lipid metabolism (Triola, Fabriàs, Casas, & Llebaria, 2003).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as azoles, are known to primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the structure of the compound and the known actions of similar compounds, it can be inferred that the nitrogen atoms of the 1,2,4-triazole ring may bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s function, leading to disruption in the synthesis of ergosterol .

Biochemical Pathways

By inhibiting the function of CYP-450, the compound could disrupt the conversion of lanosterol to ergosterol, affecting the integrity and function of the cell membrane .

Pharmacokinetics

Similar compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to disruption in the synthesis of ergosterol, affecting the integrity and function of the cell membrane .

Eigenschaften

IUPAC Name |

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3(10)4(11)8-5-6-2-7-9-5/h2-3,10H,1H3,(H2,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNVAKPDVTECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=NN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)

![(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride](/img/structure/B2997074.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)